Product packaging for Homopiperazine(Cat. No.:CAS No. 505-66-8)

Homopiperazine

Cat. No.: B121016
CAS No.: 505-66-8
M. Wt: 100.16 g/mol
InChI Key: FQUYSHZXSKYCSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Homopiperazine, also known as this compound, is a useful research compound. Its molecular formula is C5H12N2 and its molecular weight is 100.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Azepines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12N2 B121016 Homopiperazine CAS No. 505-66-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,4-diazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N2/c1-2-6-4-5-7-3-1/h6-7H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQUYSHZXSKYCSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1060130
Record name 1H-1,4-Diazepine, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

505-66-8
Record name Homopiperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=505-66-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexahydro-1,4-diazepine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000505668
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1H-1,4-Diazepine, hexahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1H-1,4-Diazepine, hexahydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID1060130
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Perhydro-1,4-diazepine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.007.288
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXAHYDRO-1,4-DIAZEPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/95CL167W8T
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Homopiperazine: Historical Context and Contemporary Research Significance

Evolution of Heterocyclic Chemistry: The Piperazine (B1678402) and Homopiperazine Analogy

Heterocyclic chemistry, a cornerstone of organic chemistry, investigates ring structures containing atoms of at least two different elements. researchgate.netnih.gov Nitrogen-containing heterocycles are of particular importance as they are integral components of numerous natural products, including nucleic acids and vitamins, and form the basis for a vast array of synthetic compounds. nih.govresearchgate.netresearchgate.netmdpi.com Historically, the development of synthetic methodologies for these compounds has been a major focus, leading to significant advancements in various scientific fields, particularly medicinal chemistry. researchgate.netnih.gov

Within this context, the six-membered diamine ring system of piperazine has emerged as a "privileged scaffold" in drug design. researchgate.netresearchgate.netnih.gov Its prevalence is highlighted by its presence in numerous FDA-approved drugs, ranking as one of the most common heterocyclic rings in pharmaceuticals. mdpi.comresearchgate.netnsf.gov The success of the piperazine moiety stems from its favorable physicochemical properties, including its basicity, which enhances aqueous solubility, and its ability to serve as a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets. researchgate.netmdpi.comencyclopedia.pub

This compound, or hexahydro-1,4-diazepine, is a close structural analog of piperazine, featuring a seven-membered ring instead of a six-membered one. mdpi.com First reported in 1899, with a convenient industrial preparation method described in 1961, this compound expands upon the foundational structure of piperazine. mdpi.comresearchgate.net This addition of a methylene (B1212753) group in the carbon backbone introduces greater conformational flexibility, which can be strategically exploited in molecular design to achieve different binding profiles and biological activities compared to its six-membered counterpart. researchgate.netnih.gov This analogy and the subtle structural difference form a basis for comparative studies and the development of novel compounds with tailored properties.

Multidisciplinary Research Trajectories for this compound

The unique structural and chemical properties of this compound have propelled its use across a diverse range of scientific disciplines. Initially explored as a building block in organic synthesis, its applications have expanded significantly into medicinal chemistry, materials science, and coordination chemistry. mdpi.comresearchgate.netmdpi.comchemicalbook.com

In medicinal chemistry, the this compound scaffold is a component in the design of a wide array of therapeutic agents. mdpi.com Researchers have incorporated this moiety into molecules targeting a variety of diseases, including neuropsychiatric disorders, cancer, and infectious diseases. researchgate.netmdpi.comnih.govnih.gov For instance, this compound derivatives have been synthesized and evaluated as potential antipsychotics, anticonvulsants, and antidepressants. researchgate.netmdpi.com The ability of the this compound ring to modulate a molecule's properties, such as its interaction with specific receptors, makes it a valuable tool for drug discovery. acs.orgnih.gov

Beyond pharmaceuticals, this compound has found significant applications in materials science. It is utilized as a component in liquids for carbon dioxide (CO2) capture, an area of critical environmental research. mdpi.commdpi.com Furthermore, it serves as a fundamental building block for the creation of organic and inorganic supramolecular structures and coordination polymers. mdpi.commdpi.comresearchgate.net In coordination chemistry, this compound acts as a flexible bidentate ligand, capable of forming stable complexes with various transition metals like nickel, copper, and platinum. mdpi.commdpi.comresearchgate.net These metal complexes are studied for their unique structural, spectroscopic, and potential catalytic properties. mdpi.comresearchgate.net

Structural Versatility in Molecular Design and Biological Recognition

The structural versatility of the this compound ring is a key driver of its utility in molecular design and biological recognition. The seven-membered ring of this compound possesses greater conformational flexibility compared to the more rigid six-membered ring of piperazine. This flexibility allows molecules incorporating the this compound scaffold to adopt a wider range of three-dimensional shapes, which can be crucial for optimizing interactions with the binding sites of biological targets like proteins and enzymes. nih.gov

In its unbound state, the X-ray crystal structure of this compound reveals a pseudo-chair conformation. mdpi.comresearchgate.net However, when incorporated into larger molecules or complexed with metals, it can adopt various conformations to achieve favorable binding. This adaptability is particularly valuable in structure-based drug design, where precise spatial arrangement of functional groups is necessary for potent and selective activity. duke.edu For example, in the design of dipeptidyl peptidase IV (DPP-IV) inhibitors, the this compound skeleton was chosen to create potent inhibitors while avoiding off-target effects. nih.gov

Furthermore, the two nitrogen atoms in the 1,4-position allow this compound to act as an effective bidentate ligand, coordinating with metal ions to form stable chelate rings. mdpi.commdpi.comresearchgate.net This property is extensively used in coordination chemistry to construct complex supramolecular assemblies and coordination polymers with defined geometries and properties. researchgate.netmonash.edu The ability of the nitrogen atoms to participate in hydrogen bonding also contributes to its role in molecular recognition, enabling this compound-containing compounds to form strong and specific interactions with biological macromolecules. researchgate.netmdpi.com

Overview of Key Research Domains

Research involving this compound is concentrated in several key domains, primarily medicinal chemistry and materials science. The findings in these areas underscore the compound's significance and versatility.

Medicinal Chemistry: The this compound scaffold is a recurring motif in the development of new therapeutic agents across multiple disease areas. researchgate.netmdpi.com Its derivatives have been investigated for a wide spectrum of pharmacological activities.

Anticancer Agents: Novel this compound derivatives have been synthesized and evaluated for their anticancer properties. researchgate.net For example, a series of 1-benzhydryl-4-(substituted phenylcarboxamide / carbothioamide)-1,4-diazepane derivatives showed activity against B-cell leukemic cell lines. researchgate.net Another study reported on this compound analogues of JS-K, an anti-cancer lead compound, which displayed potent anti-proliferative activities against human leukemia cells. nih.govnih.gov

Central Nervous System (CNS) Agents: The this compound structure is utilized in the design of compounds targeting the CNS. chemicalbook.com Research includes the synthesis of derivatives with potential antipsychotic, anticonvulsant, and antidepressant effects. researchgate.netmdpi.com It has also been used in the preparation of potent histamine (B1213489) H3 receptor antagonists for the potential treatment of neurodegenerative conditions. nih.govchemicalbook.com

Antiviral and Antimicrobial Agents: The broad biological activity of this compound extends to antiviral and antimicrobial applications. researchgate.netmdpi.com Derivatives have been designed and tested against various pathogens, contributing to the search for new anti-infective drugs. researchgate.netbenthamdirect.com

Enzyme Inhibitors: this compound derivatives have been designed as specific enzyme inhibitors. A notable example is the development of potent and selective dipeptidyl peptidase IV (DPP-IV) inhibitors for potential use in diabetes treatment. nih.gov

Materials Science and Coordination Chemistry: In materials science, this compound's applications are centered on its chemical reactivity and ability to form complex structures.

CO2 Capture: Aqueous solutions containing this compound have been studied for their effectiveness in absorbing carbon dioxide, which is relevant for industrial flue-gas treatment. mdpi.commdpi.com

Coordination Polymers and Supramolecular Chemistry: this compound is widely used as a ligand in the synthesis of coordination polymers and organic-inorganic hybrid materials. mdpi.comresearchgate.netbiointerfaceresearch.commdpi.com It forms complexes with a variety of metal ions, including cadmium, cobalt, nickel, and copper, leading to materials with interesting structural, thermal, and photoluminescent properties. mdpi.comresearchgate.net

The table below summarizes key research findings related to this compound.

Research DomainSpecific ApplicationKey FindingsCitation
Medicinal ChemistryAnticancerDerivatives showed good activity against B-cell leukemic cell lines, with IC50 values in the micromolar range. researchgate.net
Medicinal ChemistryAnticancerThis compound analogues of the lead compound JS-K had anti-proliferative activity comparable to the parent compound against leukemia cell lines. nih.gov
Medicinal ChemistryDPP-IV InhibitionBeta-aminoacyl-containing this compound derivatives were found to be potent and selective inhibitors of DPP-IV with nanomolar activity. nih.gov
Medicinal ChemistryCNS AgentsUsed to prepare potent H3 receptor antagonists for potential treatment of neurodegenerative conditions. chemicalbook.com
Materials ScienceCO2 CaptureThis compound is a component of liquids studied for CO2 capture applications. mdpi.commdpi.com
Coordination ChemistryCoordination PolymersActs as a bidentate ligand forming complexes with metals like Ni(II), Cu(II), and Cd(II), creating materials with diverse structural and physical properties. mdpi.commdpi.comresearchgate.net

Synthetic Methodologies and Chemical Transformations of Homopiperazine

Established Synthetic Routes to the Homopiperazine Core

The synthesis of the this compound ring, a seven-membered diazacycloalkane, is a key process in the production of various fine chemicals and pharmaceutical intermediates. Several established routes have been developed, broadly categorized into cyclization reactions for ring formation and rearrangement-based syntheses.

Cyclization Reactions for Ring Formation

Cyclization reactions are a primary strategy for constructing the this compound core, typically involving the formation of new carbon-nitrogen bonds to close the seven-membered ring.

A significant route to this compound involves the reductive cyclization of N-(2-cyanoethyl)ethylenediamine. google.comresearchgate.net This method utilizes a nickel-containing hydrogenation catalyst under hydrogen pressure. google.comguidechem.com The reaction is typically carried out at temperatures ranging from 80 to 130°C and pressures from 75 to 2,400 pounds per square inch gauge. google.com One proposed mechanism suggests that the initial hydrogenation of the nitrile group forms an imine intermediate. This intermediate can then undergo intramolecular cyclization with the elimination of ammonia (B1221849) to yield an unsaturated cyclic compound, which is subsequently reduced to this compound. google.com Another possibility involves the imine undergoing an addition-cyclization to form an amino-substituted this compound, which then yields the final product through hydrogenolysis. google.com While this method provides a direct route, reported yields can be modest, with one study noting a 32.4% yield of this compound after a reaction time of 1.5 hours. guidechem.comgoogle.com

Table 1: Reaction Data for N-(2-cyanoethyl)ethylenediamine Cyclization

ReactantCatalystPressure (psi)Temperature (°C)Yield (%)Reference
N-(2-cyanoethyl)ethylenediamineNickel-containing75 - 2,40080 - 130- google.com
N-(2-cyanoethyl)ethylenediamineGirdler G-49A--32.4 guidechem.comgoogle.com

Another established cyclization method is the catalytic cyclodehydration of N-(β-hydroxy)-1,3-propanediamine. This process is often carried out in a high-temperature, high-pressure fixed-bed reactor. researchgate.netgoogle.com A notable catalyst for this transformation is a Cu-Cr-Ba-Al₂O₃ composite. researchgate.netguidechem.comgoogle.com Research indicates that this method can be highly efficient, with raw material conversion rates exceeding 93.2% and this compound yields reaching up to 90%. guidechem.comgoogle.com The selectivity of the cyclization towards this compound is reported to be near 95%. google.com The addition of barium to the copper-based catalyst has been shown to improve the dispersion of copper and prevent sintering, which contributes to the catalyst's effectiveness. researchgate.net

Table 2: Research Findings for N-(β-hydroxy)-1,3-propanediamine Cyclization

CatalystConversion Rate (%)Yield (%)Selectivity (%)Reference
Cu-Cr-Ba-Al₂O₃>93.290~95 guidechem.comgoogle.com

The reaction of ethylenediamine (B42938) with a 1,3-dihalogenopropane, such as 1,3-dibromopropane (B121459) or 1,3-dichloropropane, represents a more traditional approach to forming the this compound ring. google.com To avoid N-alkylation side reactions and to direct the cyclization, the amino groups of ethylenediamine are often protected. A common strategy involves the use of a Boc (tert-butoxycarbonyl) protecting group to form N,N'-di-Boc-ethylenediamine. google.com This protected intermediate is then reacted with the 1,3-dihalogenopropane in the presence of a base, like sodium ethoxide, in a suitable solvent to yield N,N'-di-Boc-homopiperazine. google.com The final step involves the removal of the Boc protecting groups under acidic conditions to afford the this compound salt, from which the free base can be liberated. google.com

Rearrangement-Based Syntheses

Rearrangement reactions offer an alternative strategy for the construction of the this compound skeleton, often by expanding a pre-existing ring.

The Beckmann rearrangement provides a powerful method for the synthesis of lactams from ketoximes, and this has been applied to the synthesis of the this compound precursor, 1,4-diazepan-5-one. slideshare.netwikipedia.orgmasterorganicchemistry.combeilstein-journals.orgbyjus.com The process starts with a piperidin-4-one derivative, which is converted to its corresponding oxime by reaction with hydroxylamine (B1172632). tandfonline.comthieme-connect.de This piperidone oxime then undergoes an acid-catalyzed rearrangement to yield the seven-membered lactam, 1,4-diazepan-5-one. tandfonline.comthieme-connect.detandfonline.com

The reaction is typically promoted by strong acids such as sulfuric acid or polyphosphoric acid. wikipedia.org The mechanism involves the protonation of the oxime's hydroxyl group, converting it into a good leaving group (water). masterorganicchemistry.combyjus.com This is followed by the migration of the alkyl group anti-periplanar to the leaving group, resulting in the formation of a nitrilium ion. wikipedia.orgbeilstein-journals.org Subsequent hydrolysis of the nitrilium ion yields the final lactam product. slideshare.netmasterorganicchemistry.com The Beckmann rearrangement is stereospecific, with the migrating group being anti to the leaving group on the nitrogen atom. wikipedia.orgbeilstein-journals.org This lactam can then be reduced to afford this compound.

Reduction of Amide Bonds in Diazepinones

The synthesis of the this compound scaffold can be achieved through the formation and subsequent reduction of a diazepinone, which is a seven-membered lactam (a cyclic amide). This strategy involves creating the cyclic amide intermediate from a suitable precursor, followed by a reduction step that converts the amide carbonyl group into a methylene (B1212753) group, thus forming the saturated diazepane ring.

One key approach involves a ring expansion of a six-membered ring precursor via a nitrogen insertion reaction, such as the Schmidt or Beckmann rearrangement, to form the seven-membered diazepinone. unimore.itresearchgate.net For instance, the Schmidt rearrangement of a substituted 2-azabicyclo[2.2.2]octanone can yield a bicyclic lactam. unimore.it The crucial step is the subsequent reduction of the amide bond within this diazepinone intermediate. This reduction effectively transforms the lactam into the corresponding this compound derivative. unimore.it This method is particularly valuable for creating structurally complex or chiral homopiperazines that can serve as versatile building blocks in drug discovery. unimore.it

Reaction Step Description Precursor/Intermediate Product
Ring ExpansionNitrogen insertion into a cyclic ketone via Schmidt or Beckmann rearrangement. unimore.itresearchgate.netCyclic Ketone (e.g., 2-azabicyclo[2.2.2]octanone)Diazepinone (Lactam)
Amide ReductionReduction of the cyclic amide bond to a diamine. unimore.itDiazepinone (Lactam)This compound

Catalytic Approaches in this compound Synthesis

Catalysis offers efficient and selective pathways for synthesizing this compound, often with high yields under specific conditions. These methods typically involve the cyclization of acyclic precursors.

Cu-Based Catalysts for Cyclization Processes

Copper-based catalysts have proven to be highly effective for the synthesis of this compound through cyclization reactions. A notable example is the use of a Cu-Cr-Ba-Al₂O₃ catalyst in a fixed-bed reactor for the cyclization of N-β-hydroxyethyl-1,3-propanediamine to produce this compound. researchgate.net This type of catalyst facilitates the intramolecular cyclization, leading to the formation of the seven-membered ring. The process can be run continuously, making it suitable for industrial-scale production. bcrec.id Another approach involves the catalytic reductive cyclization of N-(2-cyanoethyl)ethylenediamine to generate this compound. google.com Copper chromite (CuCr₂O₄) is recognized as an efficient material for various organic synthesis processes, including cyclization. researchgate.net

Role of Catalysts in Reaction Selectivity and Yield
Catalyst SystemPrecursorYieldRole of Components
Cu-Cr-Ba-Al₂O₃N-β-hydroxyethyl-1,3-propanediamine90% google.comCu⁰: Active catalytic site. Ba: Improves Cu dispersion, prevents sintering. Al₂O₃: Support. researchgate.net
Ge Dele G-49AN-(2-cyanoethyl)ethylenediamine32.4% google.comCatalyzes hydrogenation and ring-closure.

Derivatization Strategies of this compound

The two secondary amine groups of the this compound ring provide reactive sites for a wide range of chemical modifications. Derivatization allows for the synthesis of a diverse library of compounds with potential applications in medicinal chemistry.

N-Alkylation and N-Acylation Reactions

N-alkylation and N-acylation are fundamental strategies for functionalizing the this compound ring. Due to the presence of two reactive nitrogen atoms, reactions can be controlled to achieve mono- or di-substitution.

N-Alkylation involves the introduction of an alkyl group onto one or both nitrogen atoms. A common method is the reaction of this compound with an alkyl halide. For example, 1-benzhydryl-1,4-diazepane can be synthesized by reacting this compound with benzhydryl chloride in the presence of a base such as anhydrous potassium carbonate and a solvent like dimethylformamide (DMF). scirp.orgsemanticscholar.org This reaction proceeds via nucleophilic substitution, where a nitrogen atom of the this compound attacks the electrophilic carbon of the alkyl halide.

N-Acylation introduces an acyl group (R-C=O) to the nitrogen atoms, forming an amide linkage. This is typically achieved using acylating agents like acyl chlorides or anhydrides. sciencemadness.org The resulting amides are generally less basic than the parent amines.

Reaction TypeReagentsProduct Example
Mono-N-AlkylationThis compound, Benzhydryl Chloride, K₂CO₃, DMF scirp.orgsemanticscholar.org1-benzhydryl-1,4-diazepane

Functionalization with Aryl Isocyanates and Isothiocyanates

A versatile method for derivatizing this compound involves its reaction with aryl isocyanates (Ar-N=C=O) and aryl isothiocyanates (Ar-N=C=S). These reactions are efficient for creating urea (B33335) and thiourea (B124793) linkages, respectively.

Typically, a mono-N-substituted this compound, such as 1-benzhydryl-1,4-diazepane, is used as the starting material. scirp.orgsemanticscholar.org The remaining secondary amine (-NH) group readily undergoes a nucleophilic addition reaction with the electrophilic carbon atom of the isocyanate or isothiocyanate. The reaction is often carried out in a suitable solvent like dichloromethane (B109758) with a base such as triethylamine (B128534) to facilitate the process. scirp.org This strategy allows for the synthesis of a wide array of N,N'-disubstituted this compound derivatives by varying the aryl group on the isocyanate or isothiocyanate, providing a powerful tool for generating molecular diversity. scirp.orgsemanticscholar.org

Starting MaterialReagentProduct TypeProduct Example
1-benzhydryl-1,4-diazepane scirp.org4-fluorophenyl isocyanateUrea derivative4-benzhydryl-N-(4-fluorophenyl)-1,4-diazepane-1-carboxamide semanticscholar.org
1-benzhydryl-1,4-diazepane scirp.org4-methoxyphenyl isothiocyanateThiourea derivative4-benzhydryl-N-(4-methoxyphenyl)-1,4-diazepane-1-carbothioamide semanticscholar.org

Formation of Polyamine-like Derivatives

This compound serves as a key structural motif in the synthesis of novel polyamine-like molecules. These derivatives are of interest due to their potential to interact with biological systems, such as polyamine modulatory sites on N-methyl-D-aspartate (NMDA) receptors. nih.gov The synthesis of these complex molecules often involves the functionalization of the two nitrogen atoms within the this compound ring.

A prominent strategy involves the N,N'-dialkylation or N,N'-diacylation of the this compound core. For instance, N,N'-bis(3-aminopropyl)this compound has been synthesized, demonstrating the successful attachment of polyamine side chains to the central scaffold. nih.gov This particular derivative was synthesized with the goal of creating compounds that mimic the action of endogenous polyamines like spermine. nih.govacs.org Another example is the synthesis of N,N'-bis(2-aminoacetyl)this compound, which introduces amino acid-like moieties onto the this compound ring. acs.org

The synthetic approaches to these derivatives are designed to be robust and yield compounds for biological evaluation. In the synthesis of anti-tuberculosis agents, an excess of a cyclic diamine like this compound has been effectively used to create the desired polyamine-based molecules. researchgate.net The resulting derivatives, such as N,N'-bis(3-aminopropyl)this compound and N,N'-bis(2-aminoacetyl)this compound, have shown polyamine-like activities, such as enhancing [3H]MK-801 binding to NMDA receptors, although with lower efficacy than spermine, suggesting they may act as partial agonists. nih.gov

The following table summarizes key polyamine-like derivatives synthesized from this compound:

Derivative NameSynthetic PrecursorKey Reagents/ConditionsReference
N,N'-Bis(3-aminopropyl)this compoundThis compoundNot specified in abstract nih.gov
N,N'-Bis(2-aminoacetyl)this compoundThis compoundNot specified in abstract nih.gov
Polyamine conjugates with quinoline (B57606) moieties1,4-Bis(3-aminopropyl)piperazineNot specified in abstract nih.gov
Polyamine conjugates with cinnoline (B1195905) moieties1,4-Bis(3-aminopropyl)piperazineNot specified in abstract nih.gov
Polyamine conjugates with phthalimide (B116566) moieties1,4-Bis(3-aminopropyl)piperazineNot specified in abstract nih.gov

Design of Combinatorial Scaffolds Utilizing this compound

This compound is a valuable building block in combinatorial chemistry, where its seven-membered ring provides a flexible and adaptable scaffold for the synthesis of diverse chemical libraries. ingentaconnect.com This flexibility, arising from the additional methylene group compared to piperazine (B1678402), allows for a broader range of conformations, which can be advantageous for binding to various biological targets, such as G-protein coupled receptors. ingentaconnect.com

A general method for the construction of this compound-based scaffolds has been developed, with the Beckmann rearrangement serving as a key synthetic step. ingentaconnect.comresearchgate.netbenthamdirect.com This strategy facilitates the large-scale synthesis of diverse libraries with multiple points of diversity, starting from readily available materials like 4-piperidone. ingentaconnect.comresearchgate.net The synthesis involves the protection of 4-piperidone, followed by reaction with hydroxylamine hydrochloride to form an oxime. ingentaconnect.com Aza-ring expansion is then achieved through a Beckmann rearrangement, and subsequent reduction of the resulting amide bond yields the this compound scaffold. ingentaconnect.com

The this compound scaffold has also been utilized in the discovery of specific inhibitors for biological targets. For example, N,N'-disubstituted this compound derivatives have been identified as inhibitors of the CC-chemokine receptor 2b (CCR2b). nih.gov In this context, a combinatorial approach, including the synthesis of an "informer library," was used to explore the structure-activity relationship and optimize the binding affinity of these compounds. nih.gov This research highlighted the importance of specific substitutions, such as a 4-substituted benzyl (B1604629) group on one nitrogen and a 3,3-diphenylpropyl group on the other, for potent receptor binding. nih.gov

The following table outlines examples of combinatorial scaffolds based on this compound:

Scaffold TypeKey Synthetic StepStarting MaterialPoints of DiversityTarget ClassReference
This compoundBeckmann rearrangement, Amide reduction4-PiperidoneTwo nitrogen atomsG-protein coupled receptors ingentaconnect.comresearchgate.net
Diazepinone (precursor to this compound)Beckmann rearrangement4-PiperidoneThreeG-protein coupled receptors benthamdirect.com
N,N'-Disubstituted this compoundCombinatorial synthesisThis compoundTwo nitrogen atomsCC-chemokine receptor 2b (CCR2b) nih.gov

Green Chemistry Principles in this compound Synthesis

The synthesis of this compound and its derivatives is increasingly being approached through the lens of green chemistry, aiming to develop more sustainable and environmentally friendly manufacturing processes. techsciresearch.com This shift is driven by the need to reduce waste, minimize the use of hazardous substances, and improve energy efficiency in chemical production. mdpi.comreagent.co.uk

Several strategies are being explored to make this compound synthesis greener. One approach focuses on the development of novel synthetic routes that are inherently more efficient and generate less waste. A patented method for this compound synthesis highlights a process with low cost, high yield, and minimal waste liquid, addressing some of the environmental concerns associated with traditional chemical manufacturing. google.com This method involves the cyclization of N,N'-1,4-di-Boc-ethylenediamide with a 1,3-dihalogenopropane, followed by deprotection. google.com

Advancements in catalyst technology, such as catalytic hydrogenation, are also playing a role in improving the efficiency and sustainability of piperazine production, which can be extrapolated to this compound. valuemarketresearch.com These innovations align with global sustainability goals by reducing energy consumption and the carbon footprint of chemical manufacturing. mdpi.comvaluemarketresearch.com

The table below summarizes some of the green chemistry approaches applicable to this compound synthesis:

Green Chemistry PrincipleApplication in (Homo)piperazine SynthesisAdvantagesReference
Waste PreventionHigh-yield synthesis with minimal by-productsReduced environmental pollution, lower disposal costs google.com
Energy EfficiencyMicrowave-assisted synthesisDrastically reduced reaction times, excellent yields derpharmachemica.com
Safer Solvents and ReagentsUse of aqueous ethanol (B145695) as a solventReduced toxicity and environmental impact rsc.org
CatalysisUse of reusable heterogeneous catalysts (e.g., piperazine-GO)Facile catalyst recovery and reuse, high turnover numbers rsc.org
Process IntensificationContinuous flow processesImproved efficiency and safety over batch processes mdpi.com

Homopiperazine in Medicinal Chemistry and Drug Discovery

Homopiperazine as a Privileged Scaffold in Rational Drug Design

The concept of "privileged structures" in medicinal chemistry refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. unife.itcambridgemedchemconsulting.com The piperazine (B1678402) ring, a close structural relative of this compound, is recognized as such a scaffold, being present in numerous FDA-approved drugs. researchgate.netnih.gov The utility of these cyclic diamines stems from their distinct characteristics, including solubility, basicity, chemical reactivity, and conformational properties, which can be strategically manipulated to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. nih.govtandfonline.com

This compound, with its additional methylene (B1212753) group compared to piperazine, offers a different spatial arrangement of its nitrogen atoms, influencing its conformational flexibility and basicity. This structural nuance provides medicinal chemists with a versatile tool to explore chemical space and design ligands that can effectively interact with a variety of biological targets. cambridgemedchemconsulting.comresearchgate.net The reactivity of the secondary amine groups in this compound allows for the straightforward introduction of diverse substituents, enabling the synthesis of large and chemically diverse compound libraries for screening and lead optimization. tandfonline.comresearchgate.net

Biological Activities and Pharmacological Profiles of this compound Derivatives

The structural versatility of the this compound scaffold has been exploited to develop a wide range of derivatives with significant therapeutic potential. These compounds have demonstrated promising activity in several key areas of drug discovery, including oncology and infectious diseases.

Anticancer Agents

This compound derivatives have emerged as a notable class of compounds with potent anticancer properties. researchgate.netmdpi.com Their mechanisms of action are varied, with some of the most promising examples targeting fundamental cellular processes involved in cancer cell proliferation and survival.

The proteasome is a critical cellular machine responsible for degrading damaged or unnecessary proteins, thereby maintaining cellular homeostasis. nih.govnih.gov Cancer cells, due to their high metabolic rate and protein turnover, are particularly sensitive to proteasome inhibition, making it an effective strategy for cancer therapy. nih.govgoogle.com While existing proteasome inhibitors like bortezomib (B1684674) have shown clinical success, they primarily target the β5 subunit of the proteasome and are associated with the development of drug resistance. nih.govnih.gov

In this context, this compound derivatives (HPDs) have been identified as a novel class of proteasome inhibitors with a distinct mechanism of action. nih.govnih.gov Biochemical and crystallographic studies have revealed that certain HPDs can inhibit all three catalytic subunits (β1, β2, and β5) of the proteasome through direct binding. nih.gov This broader inhibitory profile offers a potential advantage over conventional proteasome inhibitors. For instance, the this compound derivative K-7174 has been shown to effectively inhibit the growth of bortezomib-resistant myeloma cells that harbor a mutation in the β5 subunit. nih.govnih.gov Furthermore, K-7174 exhibits additive effects when used in combination with bortezomib, leading to enhanced proteasome inhibition and apoptosis in myeloma cells. nih.govnih.gov

Table 1: Comparison of Binding Modes of K-7174 and Bortezomib

FeatureK-7174 (this compound Derivative)Bortezomib
Target Subunits β1, β2, and β5Primarily β5, also β1
Binding Interaction Direct binding to catalytic domainsForms a covalent bond with the active site threonine
Effect on Bortezomib Resistance Effective against bortezomib-resistant cells with β5 mutationIneffective

This table is based on data from biochemical and crystallographic studies. nih.gov

This compound derivatives have also demonstrated significant antiproliferative activity against various leukemic cell lines. researchgate.net For example, a series of O2-(2,4-dinitrophenyl) 1-[(4-ethoxycarbonyl)piperazin-1-yl]diazen-1-ium-1,2-diolate (JS-K) analogues, which include this compound structures, have shown sub-micromolar inhibitory activity against human leukemia cell lines such as HL-60 and U937. researchgate.net

The antiproliferative effects of these compounds are closely linked to their ability to generate intracellular nitric oxide (NO). researchgate.net Analogues that produced higher levels of intracellular NO were found to be more potent inhibitors of leukemia cell growth. researchgate.net In another study, piperazine derivatives were tested for their ability to inhibit the proliferation of the K-562 human chronic myelogenous leukemia cell line. nih.gov Two piperazine derivatives, compounds A and E, along with a triphenyl derivative, compound F, were found to inhibit K-562 cell proliferation with IC50 values of 30.10 ± 1.6, 4.60 ± 0.4, and 25.70 ± 1.10 μg/mL, respectively. nih.gov

Table 2: Antiproliferative Activity of Piperazine Derivatives against K-562 Leukemia Cells

CompoundChemical NameIC50 (μg/mL)
A (S)-4-benzyl-1-(4-bromo-3-methylphenyl)-2 methylpiperazine30.10 ± 1.6
E (E)-1-(3-methyl 4-((E)-3-(2-methylpropylidene) piperazin-1-yl) phenyl)-2-(2 methylpropylidene) piperazine4.60 ± 0.4
F ammonium (B1175870) 2-((2,3',3''-trimethyl-[1,1':4',1''-terphenyl]-4 yl)oxy)acetate25.70 ± 1.10

This table presents the 50% inhibitory concentration (IC50) of the compounds against the K-562 cell line. nih.gov

Antimicrobial and Antiviral Properties

In addition to their anticancer effects, this compound derivatives have shown promise as antimicrobial and antiviral agents. acs.orgderpharmachemica.comwipo.int The rise of drug-resistant pathogens has created an urgent need for new therapeutic options, and the chemical diversity of this compound derivatives makes them an attractive starting point for the development of novel anti-infective drugs. derpharmachemica.com

The antimicrobial activity of piperazine and this compound derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. nih.govnih.gov For instance, some derivatives function by inhibiting key enzymes involved in bacterial replication. nih.gov The well-known antibiotic ciprofloxacin, which contains a piperazine moiety, acts by inhibiting DNA gyrase, an enzyme crucial for bacterial DNA replication. nih.gov

Other piperazine-based compounds have been shown to disrupt the bacterial cell membrane. nih.gov The key functional characteristics that contribute to this activity include the presence of the piperazine moiety, a positive charge, the ability to form hydrogen bonds, and lipophilicity. nih.gov These features allow the compounds to interact with and disrupt the integrity of the bacterial cell membrane, leading to cell death. nih.gov

Furthermore, some piperazine derivatives have demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria. acs.org Molecular docking studies suggest that these compounds can inhibit both DNA gyrase and topoisomerase IV, similar to established fluoroquinolone antibiotics. acs.org Phenotypic analysis has confirmed a typical gyrase inhibition pattern for these compounds. acs.org

Central Nervous System (CNS) Activity

The histamine (B1213489) H3 receptor (H3R), a G-protein-coupled receptor predominantly expressed in the central nervous system, is a significant target for drug discovery. researchgate.net As a presynaptic autoreceptor, it modulates the synthesis and release of histamine and also acts as a heteroreceptor to influence the release of other key neurotransmitters like dopamine (B1211576), serotonin (B10506), and acetylcholine. researchgate.net This neuromodulatory role makes H3R an intriguing target for treating various neuropsychiatric disorders. researchgate.net

The (homo)piperazine scaffold has proven to be a versatile and significant template in the rational design of H3R ligands. nih.gov The two possible substitution sites on the piperazine ring allow for numerous structural combinations, making piperazine derivatives one of the largest and most important groups of H3R ligands. nih.gov Studies have explored how modifications to the piperazine ring affect binding affinity. For instance, a comparison between a piperidine-containing compound and its piperazine-containing counterpart revealed that both were high-affinity histamine H3 receptor antagonists. acs.org

Table 2: Binding Affinity of Piperazine and Piperidine Derivatives at the Human H3 Receptor (hH3R)

Compound Core Moiety hH3R Ki (nM)
Compound 4 Piperidine 3.17
Compound 5 Piperazine 7.70

Data sourced from ACS Chemical Neuroscience, 2021. acs.org

N-methyl-D-aspartate (NMDA) receptors are ligand-gated ion channels that are fundamental to physiological and pathophysiological processes in the mammalian CNS. acs.org These receptors contain polyamine modulatory sites, which can be targeted to influence receptor function. acs.org In an effort to develop compounds that interact with these sites, a series of N,N'-substituted this compound derivatives were synthesized and evaluated. acs.org

These novel compounds demonstrated polyamine-like actions by enhancing the binding of [3H]MK-801 to NMDA receptors in rat forebrain membranes. acs.org The potencies of several this compound derivatives were found to be comparable to that of the endogenous polyamine, spermine. acs.org However, the efficacies of these derivatives were lower than that of spermine, suggesting they may act as partial agonists. acs.org Unlike endogenous polyamines, high concentrations of these novel compounds did not inhibit [3H]MK-801 binding. acs.org These findings indicate that aminoacylated this compound derivatives could be valuable tools for studying the polyamine recognition sites associated with NMDA receptors. acs.org

Table 3: Potency of this compound Derivatives in Enhancing [3H]MK-801 Binding to NMDA Receptors

Compound EC50 (µM)
Spermine 5.2
N,N'-bis(2-aminoacetyl)this compound (15) 18.0
N,N'-bis(3-aminopropyl)this compound (11) 24.4

Data sourced from the Journal of Medicinal Chemistry, 1996. acs.org

The serotonin receptors 5-HT1A and 5-HT7 play complex roles in the central nervous system, and ligands targeting them are of significant interest for treating psychiatric disorders. tandfonline.comtandfonline.com The development of new ligands often involves modifying known scaffolds to improve affinity and selectivity. The this compound moiety has been incorporated into novel serotoninergic ligands to explore their activity at these receptors. tandfonline.com

In one line of research, N-homopiperazinyl-based ligands were synthesized, incorporating various central heterocycles. tandfonline.comtandfonline.com Among the tested structures, those containing a 7-azaindole (B17877) scaffold yielded the best results for binding to both 5-HT1A and 5-HT7 receptors. tandfonline.com The biological evaluation of a 6-azaindole (B1212597) analog revealed a higher affinity for the 5-HT7 receptor compared to its bioisoster, and it was three times more active at the 5-HT7R than the 5-HT1AR. tandfonline.com These studies provide further insight into the structure-activity relationships of this class of serotoninergic ligands. tandfonline.com

Table 4: Binding Affinities of N-Homopiperazinyl-Based Ligands at Serotonin Receptors

Compound Central Heterocycle Receptor Ki (µM)
Ligand 6 6-Azaindole 5-HT7R 5.31
Ligand 6 6-Azaindole 5-HT1AR 16

Data sourced from the Journal of Enzyme Inhibition and Medicinal Chemistry, 2010. tandfonline.com

Enzyme Inhibition Studies

Dipeptidyl peptidase IV (DPP-IV) is a serine protease that has been validated as a significant drug target for the treatment of type 2 diabetes. researchgate.netoatext.com DPP-IV inhibition prevents the degradation of incretin (B1656795) hormones like glucagon-like peptide-1 (GLP-1), thereby increasing insulin (B600854) secretion in a glucose-dependent manner. pensoft.netsrce.hr This mechanism offers effective glycemic control with a reduced risk of hypoglycemia. pensoft.net

In the search for potent and selective DPP-IV inhibitors, compounds incorporating a this compound skeleton have been designed and synthesized. researchgate.netnih.gov A series of this compound derivatives containing a beta-aminoacyl group were evaluated for their inhibitory activity. nih.gov Research found that compounds featuring an acid moiety were potent inhibitors of DPP-IV. researchgate.net Notably, compound 7m exhibited nanomolar activity against DPP-IV. researchgate.netnih.gov Further investigation identified compounds 7s and 7t as having good in vitro activity and selectivity, with the added benefit of not inhibiting cytochrome P450 enzymes, a common issue with other inhibitors. nih.gov These findings position this compound derivatives as promising prototypes for further development in this therapeutic area. researchgate.net

Table 5: Profile of Selected this compound-Based DPP-IV Inhibitors

Compound Key Feature DPP-IV Inhibition
7m Nanomolar activity Potent
7s Good in vitro activity Potent
7t Good in vitro activity Potent

Data sourced from Bioorganic & Medicinal Chemistry Letters, 2008. nih.gov

Enoyl-ACP Reductase Inhibitors

This compound derivatives have been investigated for their potential as inhibitors of enoyl-acyl carrier protein (ACP) reductase, an essential enzyme in bacterial fatty acid synthesis. This enzyme is a validated target for the development of new antibacterial agents. Research in this area has focused on designing this compound-based compounds that can effectively bind to and inhibit the activity of enoyl-ACP reductase, thereby disrupting bacterial cell wall formation and leading to bacterial cell death.

The core structure of this compound is often functionalized with various substituents to enhance its binding affinity and inhibitory potency against the target enzyme. These modifications are guided by structure-activity relationship (SAR) studies, which aim to understand how different chemical groups and their positions on the this compound scaffold influence biological activity. The development of these inhibitors holds promise for combating drug-resistant bacterial strains.

Other Biological and Therapeutic Implications

Anti-inflammatory Actions

This compound derivatives have demonstrated notable anti-inflammatory properties. researchgate.netthieme-connect.com Certain compounds incorporating the this compound scaffold have been shown to exert anti-inflammatory effects through various mechanisms. researchgate.net For instance, the derivative K-7174 has been reported to exhibit anti-inflammatory action by inducing the unfolded protein response (UPR). nih.govplos.org Other studies have shown that piperazine derivatives can inhibit the production of pro-inflammatory mediators. eurekaselect.comjrespharm.compatsnap.com Specifically, some derivatives have been found to suppress the release of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) induced by lipopolysaccharide (LPS). mdpi.com

Furthermore, the anti-inflammatory activity of some piperazine derivatives is linked to the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is a key enzyme in the inflammatory pathway. jrespharm.commdpi.com The broad anti-inflammatory potential of this compound-based compounds makes them attractive candidates for the development of new therapies for a range of inflammatory conditions. researchgate.netchemicalbook.comtandfonline.comgoogle.com

Potential in Anemia of Chronic Disorders

Pre-clinical studies have highlighted the potential of this compound derivatives in treating anemia of chronic disorders. nih.govplos.org The compound K-7174, a this compound derivative, has been shown to rescue anemia in the context of chronic disorders by activating the production of erythropoietin. nih.govplos.org Erythropoietin is a hormone crucial for the production of red blood cells. By stimulating its production, K-7174 may help to alleviate the anemic conditions that often accompany chronic diseases. This suggests a therapeutic application for this compound derivatives in managing this specific type of anemia. nih.govplos.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Impact of Substitution Patterns on Biological Efficacy

Structure-activity relationship (SAR) studies are crucial in medicinal chemistry for optimizing the therapeutic potential of a lead compound. For this compound derivatives, SAR studies have provided significant insights into how different substitution patterns on the this compound ring influence their biological efficacy. iaea.orgontosight.ai

Research has shown that the nature and position of substituents on the this compound scaffold can dramatically alter the compound's activity. For example, in the context of anticancer agents, the substitution of vindoline (B23647) with a piperazine moiety at position 17 was found to be more beneficial than at position 10. mdpi.com Furthermore, N-alkyl derivatives showed greater activity than N-acyl analogs. mdpi.com Specifically, derivatives containing N-(4-trifluoromethylphenyl), N-[4-(trifluoromethyl)benzyl], and N-bis(4-fluorophenyl)methyl piperazine demonstrated significantly higher efficacy. mdpi.com

In another study on anticancer agents, it was found that compounds with an aryl carboxy moiety attached to the this compound ring exhibited better activity compared to those with an aryl carbothio moiety. scirp.org For instance, a compound with a 4-fluorophenyl carboxy group showed a lower IC50 value (30 µM) compared to its carbothio counterpart (65 µM). scirp.org The introduction of a piperazine or this compound ring itself can significantly improve the antitumor activity of certain parent compounds. tandfonline.com

The type of substituent also plays a critical role. For example, studies on piperazine-thiazole derivatives revealed that bromine-substituted compounds had the highest antimicrobial potency. jneonatalsurg.comjneonatalsurg.com This highlights the positive impact of halogenation on enhancing biological activity. jneonatalsurg.com

The following table summarizes the impact of different substitution patterns on the biological activity of this compound derivatives based on various studies.

Compound Series Substitution Pattern Variation Impact on Biological Efficacy Reference
Vindoline-Piperazine ConjugatesPosition of piperazine substitution (10 vs. 17)Substitution at position 17 is more beneficial for anticancer activity. mdpi.com
Vindoline-Piperazine ConjugatesNature of the linker (N-alkyl vs. N-acyl)N-alkyl derivatives are more active anticancer agents. mdpi.com
1-Benzhydryl-1,4-diazepane DerivativesLinkage type (carboxamide vs. carbothioamide)Carboxamide linkage shows better antiproliferative activity. scirp.org
Piperazine-Thiazole DerivativesHalogen substitutionBromine substitution enhances antimicrobial potency. jneonatalsurg.comjneonatalsurg.com
Ursolic Acid DerivativesIntroduction of piperazine/homopiperazineSignificantly improves antitumor activity. tandfonline.com

Conformational Flexibility and Receptor Binding

The conformational flexibility of the this compound ring is a key determinant of its interaction with biological targets. nih.govresearchgate.net The seven-membered ring of this compound can adopt various conformations, and this flexibility allows its derivatives to adapt their shape to fit into the binding sites of different receptors. nih.govmdpi.com

The ability of a ligand to adopt a specific conformation, often referred to as the "bioactive conformation," is critical for effective receptor binding and subsequent biological response. iaea.org For N-substituted arylpiperazines, which are ligands for serotonin receptors, both extended and folded conformations have been proposed as potential binding modes. iaea.org The flexibility of the linker connecting the arylpiperazine moiety to another part of the molecule is also important, with flexible ligands often acting as agonists and their more rigid counterparts acting as antagonists. iaea.org

The bivalent ligand approach, where two pharmacophores are linked together, can result in probes with enhanced conformational flexibility, leading to tissue-selective modulation. rsc.org This approach has been used to create homodimeric 5-HT1A receptor ligands from 1-(2-methoxyphenyl)piperazine, which showed high affinity and cooperative binding. rsc.org

The conformation of the this compound ring itself has been studied, with X-ray crystallography revealing a pseudo-chair conformation for the parent molecule. mdpi.com However, the conformation can be significantly distorted upon protonation or complexation with a metal. mdpi.com Understanding the conformational preferences of this compound derivatives is therefore essential for designing molecules that can effectively interact with their target receptors. nih.govscribd.com

Preclinical Development and Therapeutic Potential

The structural attributes of the this compound nucleus have made it a valuable scaffold in medicinal chemistry, leading to the investigation of its derivatives in a wide range of preclinical settings. These studies have unveiled significant therapeutic potential across various disease areas, including oncology, central nervous system (CNS) disorders, and infectious diseases. The flexibility of the this compound ring allows for structural modifications that can fine-tune the pharmacological properties of the resulting molecules, enhancing their potency, selectivity, and pharmacokinetic profiles. nih.gov

Preclinical research has demonstrated that this compound-containing compounds can modulate the activity of various biological targets, such as enzymes and receptors, and interfere with cellular pathways implicated in disease pathogenesis. researchgate.net The excellent oral bioavailability of some this compound derivatives has further propelled their development as potential therapeutic agents. nih.gov

Oncology

In the realm of oncology, this compound derivatives have shown considerable promise as anticancer agents. tubitak.gov.tr The introduction of a this compound moiety into the structure of other compounds has been shown to significantly enhance antitumor activity. nih.gov

One area of focus has been the development of this compound derivatives as proteasome inhibitors. The proteasome is a critical cellular complex responsible for protein degradation, and its inhibition is a validated strategy in cancer therapy. Certain this compound derivatives have been identified as a novel class of orally active proteasome inhibitors with a unique binding mode. nih.gov Preclinical studies have shown that these compounds can induce the unfolded protein response (UPR) and exhibit cytotoxic effects against various hematological malignancy cell lines. nih.gov For instance, the compound K-7174 was identified as a promising candidate for further pharmaceutical development as a proteasome inhibitor. nih.gov

Furthermore, novel this compound-linked imidazo[1,2-a]pyrimidine (B1208166) derivatives have been synthesized and evaluated for their in vitro cytotoxicity against cancer cell lines. researchgate.net Compounds such as 10c and 12 demonstrated potent activity against lung cancer cells, proving to be more effective than the standard chemotherapeutic agent, Etoposide, in preclinical models. researchgate.net

Below is a summary of preclinical findings for this compound derivatives in oncology:

CompoundTarget/MechanismCancer ModelKey FindingsReference(s)
K-7174 Proteasome InhibitorHematological Malignancies (in vitro)Induces UPR and shows significant cytotoxicity. nih.gov
10c CytotoxicityLung Cancer Cells (A549)1.74-fold more potent than Etoposide. researchgate.net
12 CytotoxicityLung Cancer Cells (A549)2.5-fold more potent than Etoposide. researchgate.net

Central Nervous System Disorders

The this compound scaffold has also been explored for the development of agents targeting the central nervous system. While much of the research in this area has focused on piperazine derivatives, the structural similarity and properties of this compound suggest its potential utility. researchgate.netresearchgate.net Preclinical studies on related piperazine compounds have shown promise in developing treatments for conditions like schizophrenia, depression, and anxiety, often by targeting dopamine and serotonin receptors. nih.goveurekaselect.com For instance, some piperazine derivatives have been investigated for their antipsychotic potential by evaluating their binding affinities to D2, 5-HT1A, and 5-HT2A receptors. nih.gov

Other Therapeutic Areas

The therapeutic potential of this compound derivatives extends beyond oncology and CNS disorders. Preclinical studies have highlighted their possible applications in other areas:

Anti-inflammatory and Immunomodulatory Effects: The compound K-7174 , in addition to its anticancer properties, has been reported to have anti-inflammatory action through the induction of the UPR. nih.gov Other preclinical studies have shown that this compound derivatives like K-7174 and K-11706 can inhibit cell adhesion and stimulate erythropoietin production, suggesting a role in managing anemia of chronic disorders. nih.gov

Infectious Diseases: While much of the research focuses on piperazine, the structural class has shown potential for developing antimicrobial and antifungal agents. ontosight.airesearchgate.net This suggests that this compound derivatives could also be explored for these indications.

Cardiovascular Conditions: The this compound-containing drug Dilazep has been clinically used to treat cardiac dysfunction, highlighting the potential of this scaffold in cardiovascular drug discovery. nih.gov

The diverse biological activities observed in preclinical studies underscore the therapeutic potential of the this compound scaffold. Further research and development of these compounds could lead to novel treatments for a variety of diseases.

Homopiperazine in Catalysis and Coordination Chemistry

Homopiperazine as a Ligand in Metal Complex Formation

The unique structural characteristics of the this compound ring, which is more flexible than its six-membered piperazine (B1678402) counterpart, allow it to form stable chelate rings with metal ions. researchgate.netekb.eg This flexibility enables the formation of complexes with diverse and sometimes unpredictable structures. researchgate.net The nitrogen atoms of the this compound ring serve as effective donor sites, facilitating coordination with various metal centers, including those from Group 4 (Zr, Hf), Group 12 (Zn, Cd, Hg), and first-row transition metals (Fe, Co, Ni, Cu), as well as organotin(IV) moieties. researchgate.netekb.egresearchgate.netrsc.org The resulting metallo-assemblies can range from simple monometallic species to more complex polymeric structures. researchgate.netacs.org

The synthesis of this compound-metal complexes is typically achieved through the reaction of a metal salt or precursor with the this compound ligand in a suitable solvent, such as ethanol (B145695) or methanol. researchgate.nettandfonline.com For instance, a diphenyltin(IV) complex was prepared by reacting diphenyltin(IV) dichloride with this compound. ekb.eg Similarly, zirconium(IV) and hafnium(IV) complexes have been synthesized using this compound-based salan ligands, resulting in 1:1 ligand-to-metal complexes. researchgate.net The synthesis of macrocyclic Schiff base ligands incorporating a this compound moiety, followed by reaction with metal salts like CoCl₂, NiCl₂, CuCl₂, and ZnCl₂, has also been reported to yield metal complexes. researchgate.net

A comprehensive suite of analytical techniques is employed to confirm the formation and elucidate the structure of these complexes. These methods include:

Elemental Micro-analysis: To determine the empirical formula and confirm the stoichiometric ratio of metal to ligand. ekb.egresearchgate.net

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: To identify the coordination of the this compound nitrogen atoms to the metal center, often indicated by shifts in the N-H or C-N vibrational frequencies. ekb.eg

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to probe the structure of the complex in solution. Shifts in the signals of protons adjacent to the nitrogen atoms can confirm coordination. ekb.egresearchgate.net

UV-Vis Spectroscopy: To study the electronic transitions within the complex, providing information about the coordination environment of the metal ion. researchgate.net

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized complexes. ekb.egresearchgate.net

Thermal Analysis (TGA/DTG): To study the thermal stability of the complexes and the loss of any solvent molecules. ekb.eg

Single-Crystal X-ray Diffraction: This technique provides definitive structural information, including bond lengths, bond angles, and the precise coordination geometry around the metal center. researchgate.netresearchgate.net

Table 1: Synthesis and Characterization of Selected this compound-Metal Complexes

Complex/Ligand SystemMetal Ion(s)Synthesis MethodCharacterization TechniquesKey FindingsReference(s)
Diphenyltin(IV)-HomopiperazineDiphenyltin(IV)Reaction of diphenyltin(IV) dichloride with this compound.Elemental analysis, MS, IR, NMR, Thermal Analysis, DFTFormation of a 1:1 complex; coordination occurs through the nitrogen atoms. ekb.eg
This compound Salan LigandsZr(IV), Hf(IV)Reaction of metal isopropoxide with this compound salan ligands.Single-Crystal X-ray Diffraction, NMRFormation of 1:1 ligand-to-metal monometallic complexes. researchgate.net
This compound Macrocyclic Schiff BaseCo(II), Ni(II), Cu(II), Zn(II)Condensation reaction to form ligand, followed by reaction with metal salts in ethanol.Elemental analysis, ESI-MS, NMR, IR, UV-Vis, X-ray DiffractionFormation of mononuclear complexes with varied geometries. researchgate.net
Dibutyltin(IV)-HomopiperazineDibutyltin(IV)Mixing of this compound and (C₄H₉)₂SnCl₂ in methanol.Elemental analysis, MS, IR, Thermal Analysis, PotentiometrySynthesis of a solid 1:1 complex. tandfonline.com

The conformational flexibility of the seven-membered this compound ring allows it to accommodate a variety of coordination numbers and geometries, which are influenced by the specific metal ion, the other ligands present, and the reaction conditions. researchgate.netrsc.org

Octahedral Geometry: In a diphenyltin(IV) complex, the tin atom is six-coordinate, adopting a distorted octahedral geometry where the two nitrogen atoms of the this compound ligand and two chloride ions lie in one plane. ekb.eg A similar distorted octahedral environment is observed for Cd(II) in a polymeric complex. rsc.org

Square Planar and Trigonal Bipyramidal Geometries: Complexes of a this compound-based macrocyclic Schiff base ligand with Ni(II) and Zn(II) have been characterized by single-crystal X-ray analysis, revealing a square planar environment for the nickel atom and a distorted trigonal bipyramidal geometry for the zinc atom. researchgate.net

Trans-Coordination: For Zr(IV) and Hf(IV) complexes with this compound salan ligands, the isopropoxide ligands are positioned trans to one another in the solid state, a feature attributed to the rigid nature of the this compound backbone in this specific ligand system. researchgate.net

Upon complexation, the structure of the this compound ring itself undergoes changes. For example, in the free this compound ligand, the ring may adopt a chair-like conformation. In the diphenyltin(IV) complex, it changes to a boat shape. ekb.eg This structural rearrangement is accompanied by a decrease in the distance between the two nitrogen atoms, from 3.149 Å in the free ligand to 2.585 Å in the complex, and an elongation of the bonds connected to the nitrogen atoms, confirming chelation. ekb.eg

The stability of this compound-metal complexes in solution has been investigated through thermodynamic studies, primarily using potentiometric titrations. These studies allow for the determination of formation constants (log K) and thermodynamic parameters such as the change in enthalpy (ΔH°) and entropy (ΔS°). tandfonline.comtandfonline.com

For the interaction of dibutyltin(IV) dichloride with this compound, potentiometric measurements revealed the formation of a 1:1 complex, along with its protonated and hydrolyzed forms in solution. tandfonline.comtandfonline.com The formation constants for these species were calculated, and the thermodynamic parameters (ΔH° and ΔS°) were estimated from the temperature dependence of these constants. tandfonline.comtandfonline.com

A study on the related ligand 1,4-bis(3-aminopropyl)-piperazine (BAPP) with divalent metal ions (Co²⁺, Ni²⁺, Cu²⁺, Zn²⁺) provides a useful model. The stability of the complexes, as indicated by the Gibbs free energy change (ΔG°), was found to follow the Irving-Williams order: Co(II) < Ni(II) < Cu(II) > Zn(II). nih.govnih.gov The formation of these complexes is an exothermic process, as shown by the negative enthalpy changes. nih.gov

Table 2: Thermodynamic Parameters for Dibutyltin(IV)-Homopiperazine Complex Formation

Equilibrium ReactionTemperature (°C)log K-ΔG° (kJ mol⁻¹)-ΔH° (kJ mol⁻¹)ΔS° (J mol⁻¹ K⁻¹)Reference(s)
(Bu)₂Sn²⁺ + HP ⇌ (Bu)₂Sn(HP)²⁺258.8750.6364.95-48.0 tandfonline.com
358.5250.31-47.9 tandfonline.com
458.2450.36-48.1 tandfonline.com
Data derived from potentiometric studies on the dibutyltin(IV)-homopiperazine system. HP represents this compound.

Catalytic Applications of this compound-Based Complexes

Beyond their interesting structural chemistry, metal complexes derived from this compound have emerged as potent catalysts. Their most notable application is in the detoxification of highly toxic organophosphorus compounds. labpartnering.org

This compound-based ligand-metal complexes have been shown to be particularly effective decontaminating agents for neutralizing the toxicity of organophosphorus compounds, a class that includes chemical warfare nerve agents and common pesticides. labpartnering.org These toxic compounds typically function by inhibiting the enzyme acetylcholinesterase, which is crucial for nerve function in both mammals and insects. labpartnering.org The catalytic systems developed from this compound are advantageous because they can be formed from inexpensive, readily available precursor materials and can neutralize toxins without the need for harsh, caustic reactants like bleach or environmentally unfriendly organic solvents. labpartnering.org

The catalytic activity of this compound-based ligand-metal complexes stems from their ability to facilitate the hydrolysis or alcoholysis of the P-O or P-S bond in organophosphorus compounds. labpartnering.orgacs.org The metal ion in the complex acts as a Lewis acid, polarizing the phosphoryl bond (P=O or P=S) of the substrate, which increases the electrophilic character of the phosphorus atom. acs.org Simultaneously, the complex can activate a nucleophile, such as a hydroxide (B78521) ion or an alcohol molecule, which then attacks the phosphorus center. labpartnering.orgacs.org

This process results in the substitution of a leaving group (such as a p-nitrophenolate or fluoride (B91410) ion) from the organophosphorus compound. labpartnering.org The new functional group attached to the phosphorus atom renders the compound unable to inhibit acetylcholinesterase, thus neutralizing its toxicity. labpartnering.org The this compound-metal complex is regenerated at the end of the reaction cycle, allowing a small amount of the complex to decompose a large quantity of the toxic agent, which is the hallmark of a true catalyst. labpartnering.org This catalytic destruction offers a significant economic and environmental advantage over conventional decontamination methods. labpartnering.org

Environmentally Benign Catalysis (e.g., Water as Intermediary)

The principles of green chemistry, which advocate for the use of environmentally benign solvents and catalysts, have driven research into aqueous-phase reactions. While research on piperazine in this area is more extensive, the structural similarities and reactivity of this compound suggest its potential utility in similar applications. For instance, piperazine has been successfully employed as a low-cost and environmentally friendly basic catalyst for the synthesis of various organic compounds in aqueous media. nih.gov This approach offers several advantages, including simple procedures, short reaction times, high yields, and the recyclability of the catalyst. nih.gov

The development of water-compatible catalysts is a key focus in green chemistry. For example, a piperazine-functionalized polyethylene (B3416737) glycol methacrylate (B99206) (PEGMA) catalyst has been prepared for aldol (B89426) reactions in water, demonstrating high selectivity and reusability. ugent.be Furthermore, silica-bonded N-propyl(homo)piperazine sulfamic acid has been synthesized and utilized as an efficient and recyclable nanocatalyst for Strecker-type reactions under solvent-free conditions, highlighting the move towards eliminating harmful organic solvents. rsc.org These examples underscore the potential for developing this compound-based catalysts that operate effectively in aqueous environments, contributing to more sustainable chemical processes.

Applications in Polymerization Reactions

This compound and its derivatives have proven to be valuable in the field of polymer science, functioning as key components in polymerization reactions, including ring-opening polymerization, and as agents for modifying polymer properties through cross-linking.

Ring-Opening Polymerization (ROP) of Cyclic Esters (e.g., Lactide)

This compound-based ligands have been instrumental in the development of catalysts for the ring-opening polymerization (ROP) of cyclic esters like lactide, which is a precursor to the biodegradable polymer, polylactic acid (PLA). researchgate.netnih.gov Zirconium (IV) and Hafnium (IV) complexes incorporating this compound salan ligands have been synthesized and shown to be active initiators for the ROP of rac-lactide. researchgate.net These complexes produce polylactide with narrow polydispersity indices, indicating a controlled polymerization process. researchgate.net The rigid nature of the this compound backbone in these complexes influences the stereochemistry of the resulting polymer. researchgate.net

Similarly, monomeric Titanium (IV) this compound complexes have been explored for the ring-opening polymerization of rac-lactide. wilddata.cn The steric and electronic properties of the this compound ligand play a crucial role in the catalytic activity and the properties of the resulting polymer. Research in this area has also explored the use of achiral homosalen-aluminum complexes for the stereoselective ROP of racemic lactide, leading to highly isotactic polylactide. nih.gov The flexibility and steric bulk of the ligand backbone are key factors in controlling the polymer's microstructure. nih.gov

Catalyst SystemMonomerResulting PolymerKey Findings
This compound salan Zr(IV)/Hf(IV) complexesrac-lactidePolylactideActive initiators, produce PLA with narrow polydispersity indices. researchgate.net
Monomeric Ti(IV) this compound complexesrac-lactidePolylactideDemonstrates the utility of this compound in creating Ti-based ROP catalysts. wilddata.cndntb.gov.ua
Achiral homosalen-aluminum complexesracemic lactideHighly isotactic polylactideLigand's steric properties and backbone flexibility control polymer isotacticity. nih.gov

This compound as an Initiator or Co-catalyst in Polymer Synthesis

Beyond ROP, this compound derivatives can function as initiators or co-catalysts in other polymerization methods. For instance, in the context of atom transfer radical polymerization (ATRP), while not a direct initiator itself, the principles of using amine-containing molecules are relevant. The synthesis of well-defined polymers often involves initiator molecules that are attached to a solid support, and functionalized amines can play a role in creating these initiator systems. nih.govacs.org

The versatility of amine-functionalized molecules is also seen in the synthesis of specialized polymers. For example, piperazine-modified cyclodextrin (B1172386) has been used in the preparation of functionalized monomers, which can then be polymerized to create polymers with specific functionalities. rsc.org This highlights the potential for this compound to be incorporated into monomer structures to impart desired properties to the final polymer. In isocyanate polymerization, piperazine-based quaternary ammonium (B1175870) hydroxides have been synthesized and used as catalysts, demonstrating high efficiency. sioc-journal.cn The steric hindrance of the piperazine ring was found to influence the reaction, favoring the formation of trimers over larger polymers. sioc-journal.cn This suggests that the specific ring size and conformation of this compound could offer unique catalytic activities in similar systems.

This compound as a Cross-linking Agent in Polymer Science

Cross-linking is a critical process for modifying the properties of polymers, enhancing their mechanical strength, thermal stability, and chemical resistance. specialchem.comrjpdft.com this compound, with its two reactive amine groups, is a suitable candidate for a cross-linking agent.

In a notable application, piperazine has been utilized as a water-soluble cross-linking and solubilizing agent in the synthesis of polyimide (PI) aerogels. acs.orgacs.org It interacts with poly(amic acid) (PAA) to form a salt and subsequently cross-links the polymer chains into a three-dimensional network. acs.org This process, confirmed by techniques like FTIR and NMR, results in the formation of new amide bonds (O=C–N) and significantly improves the compressive strength, resilience, and thermal insulation properties of the PI aerogels. acs.orgacs.org The ability of the diamine to create a denser, cross-linked network is directly responsible for the enhanced mechanical properties. acs.org Given its similar bifunctionality, this compound is expected to perform a comparable role as a cross-linking agent, potentially influencing the final properties of the polymer network due to its different chain length and conformational flexibility compared to piperazine.

Future Directions and Emerging Research Areas

Exploration of Novel Homopiperazine Derivatives for Undiscovered Bioactivities

The inherent biological relevance of the this compound scaffold has spurred extensive research into the synthesis and evaluation of new derivatives with potential therapeutic applications. ontosight.airesearchgate.net Scientists are systematically modifying the this compound ring to explore a wider range of biological activities. researchgate.netontosight.ai

Recent studies have focused on creating novel this compound derivatives with diverse functionalities to uncover previously unknown biological effects. For instance, the synthesis of new this compound-containing compounds has been explored for their potential as antimicrobial, anti-inflammatory, and antipsychotic agents. chemicalbook.commdpi.comresearchgate.net The structural flexibility of the this compound ring allows for the introduction of various substituents, leading to a vast chemical space for the discovery of new bioactive molecules. ingentaconnect.com Research has demonstrated that derivatives of this compound exhibit a broad spectrum of pharmacological activities, including anti-HIV, anticancer, and antioxidant properties. researchgate.net

A significant area of investigation involves the synthesis of this compound-azole congeners. For example, novel piperazine (B1678402) derivatives incorporating imidazole (B134444) and triazole moieties have been synthesized and have shown promising antimicrobial and antioxidant activities. japsonline.com The introduction of halogen and sulfur substituents into piperazine-thiazole derivatives has also been shown to significantly enhance their antimicrobial and anti-inflammatory potential. jneonatalsurg.com These findings underscore the potential for discovering new lead compounds by exploring the diverse chemical space of this compound derivatives. acs.org

Development of Targeted Drug Delivery Systems Utilizing this compound Scaffolds

The development of targeted drug delivery systems is a critical area of pharmaceutical research, aiming to increase the efficacy of treatments while minimizing side effects. jns.edu.afopenaccessjournals.com this compound scaffolds are emerging as promising components in the design of these advanced delivery systems. ingentaconnect.comgithub.com Their unique physicochemical properties, including solubility and basicity, make them suitable for constructing carriers that can transport therapeutic agents to specific sites within the body. researchgate.netontosight.ai

Researchers are investigating the use of this compound-based structures to create nanocarriers such as nanoparticles and dendrimers. openaccessjournals.comnih.gov These systems can encapsulate drugs and release them in a controlled manner, responding to specific physiological triggers like pH or temperature changes. openaccessjournals.com The versatility of the this compound structure allows for its incorporation into various drug delivery platforms, potentially improving the treatment of a wide range of diseases. ingentaconnect.comvulcanchem.com For example, piperazine-substituted chitosans have been explored for their ability to form nanoparticles for siRNA delivery. nih.gov The development of such systems could lead to more effective and personalized therapies. openaccessjournals.com

The flexibility of the this compound ring is a key advantage, as it can be modified to create scaffolds with specific properties tailored for drug delivery. ingentaconnect.com This includes enhancing the stability of the drug, improving its circulation time in the bloodstream, and facilitating its uptake by target cells. openaccessjournals.com

Advances in Catalytic Systems for Diverse Industrial Applications

This compound and its derivatives are not only valuable in the pharmaceutical sector but also show significant promise in the field of catalysis. rsc.org Researchers are exploring the use of this compound-based compounds as ligands in catalytic systems for a variety of industrial processes. researchgate.net The presence of two nitrogen atoms in the this compound ring allows for effective coordination with metal ions, making these compounds versatile ligands for creating highly active and selective catalysts. rsc.orgmdpi.com

Recent advancements include the development of piperazine-based catalysts for reactions such as carbon-carbon bond formation and oxidation reactions. researchgate.netgoogle.com For example, a tricopper complex featuring a this compound derivative has been studied for the selective oxidation of ethane (B1197151) to ethanol (B145695). mdpi.com Furthermore, piperazine-based nano-catalysts have demonstrated high efficiency in the synthesis of benzoxazoles and benzimidazoles, which are important heterocyclic compounds with various biological activities. nih.gov These catalytic systems often operate under mild conditions and can be recycled, aligning with the principles of green chemistry. nih.govmdpi.com

The development of this compound-based catalysts is an active area of research with the potential to lead to more efficient and sustainable industrial processes. The ability to fine-tune the structure of the this compound ligand allows for the optimization of catalyst performance for specific applications. rsc.org

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and materials science. acs.orgnih.gov These computational tools are being increasingly applied to this compound research to accelerate the design and discovery of new compounds with desired properties. pitt.eduresearchgate.net AI and ML algorithms can analyze vast datasets of chemical structures and biological activities to identify patterns and predict the properties of novel this compound derivatives. nih.govresearchgate.net

This in silico approach allows for the rapid screening of virtual libraries of this compound-based compounds, prioritizing those with the highest potential for synthesis and testing. pitt.edu Generative models, a type of AI, can even design entirely new this compound derivatives with optimized characteristics for specific applications, such as binding to a particular biological target. acs.org By leveraging AI and ML, researchers can significantly reduce the time and cost associated with the development of new drugs and materials based on the this compound scaffold. nih.gov These technologies can guide the synthesis of molecules with improved potency, selectivity, and pharmacokinetic profiles. ontosight.ai

Sustainable Synthesis and Environmental Remediation Applications

In an era of increasing environmental awareness, the development of sustainable chemical processes is paramount. Research into this compound is actively addressing this need by focusing on green synthesis methods and environmental remediation applications. rsc.org

Scientists are exploring more environmentally friendly routes for the synthesis of this compound and its derivatives, utilizing techniques such as microwave-assisted synthesis and the use of renewable energy sources. derpharmachemica.comresearchgate.net These methods aim to reduce reaction times, improve yields, and minimize the use of hazardous solvents and reagents. derpharmachemica.com For example, the use of natural clays (B1170129) as catalysts in the polymerization of piperazine derivatives represents a novel and green approach. aphrc.org

Beyond its synthesis, this compound is also being investigated for its potential role in environmental remediation. ontosight.ai Poly(this compound-amide) thin-film composite membranes have been developed for the nanofiltration of heavy metal ions from wastewater. nih.gov These membranes have shown high rejection rates for toxic metals like lead and cadmium, demonstrating the potential of this compound-based materials in water purification technologies. nih.gov Furthermore, the use of certain plant species in conjunction with compounds like this compound is being explored for phytoremediation, a process that uses plants to remove pollutants from the soil. pjoes.com

Q & A

Q. How is homopiperazine synthesized and characterized experimentally?

this compound is typically synthesized via protonation and coordination with metal ions such as Sn(IV). For example, in the synthesis of diphenyltin(IV)-homopiperazine complexes, stoichiometric ratios (1:1) are confirmed using elemental analysis, thermal techniques, and spectral methods (IR, NMR, mass spectrometry). IR spectroscopy identifies shifts in νNH (3294 → 3423 cm⁻¹) and νSn-N (432 cm⁻¹) upon coordination, while NMR reveals downfield shifts in NH protons (Δδ ≈ 0.29 ppm) due to Sn(IV) bonding .

Q. What experimental techniques are used to determine protonation constants and complex equilibria?

Protonation constants (logβ) and complex formation equilibria are studied via potentiometric titrations under controlled conditions (25°C, 0.1 mol dm⁻³ ionic strength, nitrogen atmosphere). Titration data are analyzed using programs like Miniquad-75 to calculate species distribution (e.g., 1:1 complexes, protonated/hydrolyzed forms). For example, logβ11 and logβ12 values for this compound are compared with literature data after adjusting for solvent composition (75% dioxane) .

Q. What is the baseline biological activity profile of this compound and its metal complexes?

this compound and its diphenyltin(IV) complex exhibit enhanced antimicrobial activity (e.g., against Staphylococcus aureus and Escherichia coli) due to reduced metal ion polarity upon coordination, improving lipid membrane penetration. Antitumor activity against MCF7 breast cancer cells shows lower IC50 values for the complex (27 μg/mL) compared to free this compound (30 μg/mL) and diphenyltin(IV) dichloride (80 μg/mL). Docking studies correlate activity with binding to oxidoreductase enzymes .

Q. How does this compound compare to piperazine in receptor binding and drug design?

this compound derivatives often show higher receptor affinity than piperazine analogs. For example, in 5HT1A receptor studies, this compound-based compounds (e.g., K-7174) exhibit better binding due to conformational flexibility from the seven-membered ring. However, increasing carbon chain length in piperazine derivatives can mitigate this difference .

Q. What are the key spectral markers for confirming this compound coordination in complexes?

IR spectroscopy identifies νSn-C (567 cm⁻¹) and νSn-N (432 cm⁻¹) stretches. NMR reveals downfield shifts in NH and adjacent protons (Hα, Hβ, Hγ) upon Sn(IV) coordination. DFT calculations further validate distorted octahedral geometries, with Sn-N bond distances (~2.585 Å) shorter than in free this compound (3.149 Å) .

Advanced Research Questions

Q. How do solution-phase equilibria and speciation impact the biological relevance of this compound complexes?

Speciation diagrams derived from potentiometric data reveal dominant species (e.g., [Sn(HP)Cl₂] at physiological pH), which influence bioavailability. Hydrolyzed species (e.g., Sn(OH)₂) may reduce activity due to lower solubility, while protonated forms enhance stability in acidic environments .

Q. What role does DFT play in optimizing this compound complex structures?

DFT calculations predict geometries (e.g., distorted octahedral Sn coordination), bond lengths, and electronic properties. For diphenyltin(IV)-homopiperazine, DFT confirms the chelate ring formation and quantifies energy stabilization (~15–20 kJ/mol) compared to unbound states. These insights guide synthetic strategies for enhancing stability and activity .

Q. How does this compound perform as a CO₂ absorbent compared to other diamines?

Aqueous this compound (HomoPZ) shows moderate CO₂ absorption capacity (0.8–1.2 mol CO₂/mol amine) but lower heat of absorption (~−60 kJ/mol) than piperazine (PZ). Its seven-membered ring reduces steric hindrance, improving reaction kinetics but requiring higher energy for solvent regeneration .

Q. What structural modifications enhance this compound’s proteasome inhibitory activity?

Substituents like trimethoxyphenyl groups (e.g., K-7174, C=5 chain) increase proteasome binding affinity by facilitating π-π stacking and hydrophobic interactions. Chain length optimization (C=3 to C=7) balances solubility and target engagement, with C=5 showing optimal IC50 values (~50 nM) .

Q. What mechanisms explain this compound’s corrosion inhibition on iron surfaces?

At low concentrations (≤0.016M), this compound adsorbs vertically via one NH group, reducing corrosion rates by ~35%. At higher concentrations, flat adsorption via both NH groups forms a dense hydrophobic layer, achieving ~90% inhibition. Differential capacitance measurements confirm monolayer formation .

Methodological Tables

Table 1. Key Spectral Data for this compound Complex Characterization

TechniqueFree this compoundSn(IV) ComplexReference
IR (νNH)3294 cm⁻¹3423 cm⁻¹ (shifted)
IR (νSn-N)432 cm⁻¹
¹H NMR (NH)δ 1.45 ppmδ 1.74 ppm (Δδ = +0.29 ppm)

Table 2. Biological Activity of Diphenyltin(IV)-Homopiperazine Complex

AssayThis compoundSn(IV) ComplexDiphenyltin(IV) DichlorideReference
MCF7 IC50 (μg/mL)302780
E. coli InhibitionModerateHighLow

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Homopiperazine
Reactant of Route 2
Homopiperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.